molecular formula C8H12N2O4 B14250353 3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid CAS No. 349101-93-5

3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid

Cat. No.: B14250353
CAS No.: 349101-93-5
M. Wt: 200.19 g/mol
InChI Key: MNHWILNFMRMYOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug design and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate amino acids with suitable reagents under controlled conditions. For example, the reaction of an amino acid derivative with a carbonyl compound in the presence of a catalyst can lead to the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.

Scientific Research Applications

3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic heterocycles with amino and oxo functional groups, such as:

  • 3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]thiazine-6-carboxylic acid
  • 3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]diazine-6-carboxylic acid

Uniqueness

The uniqueness of 3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid lies in its specific bicyclic structure, which imparts distinct chemical and biological properties

Properties

CAS No.

349101-93-5

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

3-amino-4-oxo-2,3,6,7,8,8a-hexahydropyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid

InChI

InChI=1S/C8H12N2O4/c9-4-3-14-6-2-1-5(8(12)13)10(6)7(4)11/h4-6H,1-3,9H2,(H,12,13)

InChI Key

MNHWILNFMRMYOP-UHFFFAOYSA-N

Canonical SMILES

C1CC2N(C1C(=O)O)C(=O)C(CO2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.